molecular formula C11H16N2O2 B13988345 Ethyl 4-tert-butylpyrimidine-5-carboxylate

Ethyl 4-tert-butylpyrimidine-5-carboxylate

Cat. No.: B13988345
M. Wt: 208.26 g/mol
InChI Key: WBWYTVFIXZMNJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-tert-butylpyrimidine-5-carboxylate is a chemical compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-tert-butylpyrimidine-5-carboxylate typically involves the reaction of ethyl 2,4-dichloropyrimidine-5-carboxylate with tert-butylamine. This reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, including the use of continuous flow reactors and automated purification systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-tert-butylpyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at the positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrimidine ring.

    Reduction: Reduced forms of the pyrimidine ring.

    Substitution: Substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-tert-butylpyrimidine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-tert-butylpyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Ethyl 4-tert-butylpyrimidine-5-carboxylate can be compared with other pyrimidine derivatives such as:

The uniqueness of this compound lies in its specific tert-butyl and ethyl ester groups, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

ethyl 4-tert-butylpyrimidine-5-carboxylate

InChI

InChI=1S/C11H16N2O2/c1-5-15-10(14)8-6-12-7-13-9(8)11(2,3)4/h6-7H,5H2,1-4H3

InChI Key

WBWYTVFIXZMNJS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=CN=C1C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.